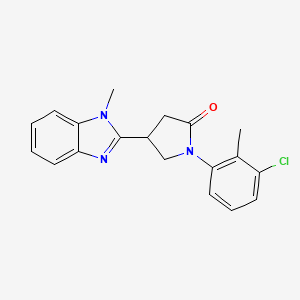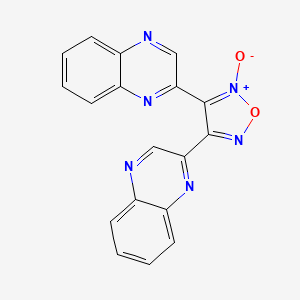![molecular formula C21H24FN3O2S B11055500 1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11055500.png)
1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione is a complex organic compound that features a fluorophenyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the thiophen-2-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling.
Incorporation of the piperidin-4-ylmethyl group: This step may involve reductive amination or other suitable methods.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Coupling Reactions: The thiophen-2-ylmethyl group can undergo coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include binding to active sites, modulating receptor activity, or inhibiting enzyme function. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione can be compared with similar compounds such as:
1-(4-Fluorophenyl)-3-(piperidin-4-ylamino)pyrrolidine-2,5-dione: This compound lacks the thiophen-2-ylmethyl group, which may affect its chemical properties and applications.
1-(4-Fluorophenyl)-3-({[1-(benzyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione:
1-(4-Fluorophenyl)-3-(methylamino)pyrrolidine-2,5-dione: The simpler structure of this compound may limit its applications compared to the more complex structure of this compound.
The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties and applications not found in similar compounds.
Properties
Molecular Formula |
C21H24FN3O2S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H24FN3O2S/c22-16-3-5-17(6-4-16)25-20(26)12-19(21(25)27)23-13-15-7-9-24(10-8-15)14-18-2-1-11-28-18/h1-6,11,15,19,23H,7-10,12-14H2 |
InChI Key |
QUSFCZKTKIMQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11055418.png)
![7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11055420.png)
![2-(4-Bromophenyl)pyrido[2,3-b]pyrazine](/img/structure/B11055423.png)
![2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile](/img/structure/B11055426.png)
![2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11055428.png)
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11055440.png)
![4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B11055444.png)
![1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B11055452.png)

![ethyl 4-[3-(2,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11055458.png)
![4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11055464.png)

![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055471.png)

